Palladium(II) nitrate dihydrate

catalytic combustion VOC abatement supported Pd catalysts

Palladium(II) nitrate dihydrate delivers unmatched catalyst performance where other Pd precursors fall short. The nitrate counterion decomposes cleanly during calcination—leaving no poisoning residues unlike chloride—and enables superior metal dispersion on carbon supports. Benefits: higher specific activity in pharmaceutical hydrogenations, sub-2 nm 'naked' Pd nanoparticles for ppm-level Suzuki-Miyaura couplings, and lower light-off temperatures in VOC combustion. For ultra-trace selenium analysis via ETAAS, it outperforms PdCl₂ as a chemical modifier. Choose when catalyst cleanliness and dispersion quality are critical to process economics.

Molecular Formula H4N2O8Pd
Molecular Weight 266.5 g/mol
CAS No. 32916-07-7
Cat. No. B1450876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalladium(II) nitrate dihydrate
CAS32916-07-7
Molecular FormulaH4N2O8Pd
Molecular Weight266.5 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pd+2]
InChIInChI=1S/2NO3.2H2O.Pd/c2*2-1(3)4;;;/h;;2*1H2;/q2*-1;;;+2
InChIKeyJUBNUQXDQDMSKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palladium(II) Nitrate Dihydrate (CAS 32916-07-7) – A Nitrate-Based Pd Precursor with Distinctive Physicochemical and Catalytic Properties


Palladium(II) nitrate dihydrate [Pd(NO₃)₂·2H₂O; CAS 32916-07-7] is an inorganic palladium salt and a widely employed precursor for both homogeneous and heterogeneous catalysis . It appears as a brown, deliquescent crystalline solid that is highly soluble in water and dilute nitric acid, with a nominal Pd content of approximately 40% . Its utility spans diverse applications, including the doping of activated carbon, the synthesis of supported Pd nanoclusters, and as a catalyst in hydrogenation, dehydrogenation, and cross-coupling reactions .

Why Substituting Pd(NO₃)₂·2H₂O with Other Palladium Salts Can Compromise Catalyst Performance


Direct substitution of palladium(II) nitrate dihydrate with other common Pd precursors (e.g., chloride, acetate, or acetylacetonate) is not straightforward due to pronounced differences in decomposition behavior, metal dispersion, and residual anion effects . The nitrate counterion is easily removed during calcination, yielding cleaner catalyst surfaces and often enabling superior metal dispersion compared to chloride precursors, which can leave poisoning residues and promote sintering . Conversely, nitrate-derived catalysts may exhibit lower activity than acetate-derived catalysts in specific oxidation reactions due to differences in the final Pd⁰/PdO speciation . The quantitative evidence below details these performance divergences, underscoring the need for precursor-specific selection rather than generic substitution.

Quantitative Differentiation of Pd(NO₃)₂·2H₂O Against Key Precursors in Catalyst Synthesis


Toluene Catalytic Combustion: Nitrate Precursor Yields ~10–20 °C Lower T₅₀ and T₉₀ than Chloride Precursor

When used as a precursor for CeO₂ nanorod-supported palladium catalysts (Pd/CeO₂), Pd(NO₃)₂·2H₂O yields a catalyst (Pd-N/CeO₂) that exhibits a significantly lower reduction temperature and superior toluene combustion activity compared to a catalyst prepared from palladium chloride (Pd-C/CeO₂) .

catalytic combustion VOC abatement supported Pd catalysts

Laser-Generated Pd Nanoparticles: Nitrate Precursor Enables Sub-2 nm Particle Size, ~60% Smaller than Chloride-Derived NPs

In the femtosecond laser reduction in liquid (LRL) synthesis of uncapped Pd nanoparticles, using Pd(NO₃)₂·2H₂O as the precursor yields ultrasmall spherical nanoparticles with an average diameter of 1.2 nm . This is substantially smaller than the 3.1 nm average diameter obtained from the chloride-based precursor (K₂PdCl₄) under identical conditions .

laser synthesis ultrasmall nanoparticles Suzuki coupling

Pd/C Catalyst Dispersion and Cleanliness: Nitrate Precursor Avoids Chloride Poisoning, Enhances Dispersion vs. PdCl₂

In the preparation of Pd/C catalysts, the nitrate counterion is more easily removed during calcination than chloride, preventing catalyst poisoning and enabling better control over Pd particle size and dispersion . Chloride residues from PdCl₂ precursors can act as catalyst poisons and promote the formation of large, low-activity Pd particles .

heterogeneous catalysis Pd/C catalyst preparation

Metal Fraction Exposed (MFE) Ranking: Nitrate Yields Lower MFE than Chloride and Acetylacetonate Precursors

In Pd/Al₂O₃ catalysts prepared by various methods, the metal fraction exposed (MFE) — a measure of accessible active surface area — was found to increase in the order: nitrate < chloride (impregnated) ≈ acetylacetonate < chloride (exchanged) .

metal dispersion Pd/Al₂O₃ catalyst characterization

Methane Oxidation Activity: Pd(NO₃)₂ Precursor Outperforms PdCl₂ in Monolithic Catalyst Preparation

A study on monolithic palladium catalysts for methane oxidation in mine ventilation air found that palladium nitrate was a better precursor than palladium chloride, yielding catalysts with noticeably higher activity . The addition of reducing agents further modulated activity, but the nitrate-derived baseline catalyst consistently outperformed the chloride-derived counterpart .

methane oxidation mine ventilation air monolithic catalysts

Selenium Determination in ETAAS: Pd(NO₃)₂ Modifier Superior to PdCl₂ in Pure Solutions

In electrothermal atomic absorption spectrometry (ETAAS) for selenium determination, palladium nitrate proved to be a more effective chemical modifier than palladium chloride when analyzing pure aqueous solutions . However, in the presence of a chloride matrix, both modifiers showed similarly low effectiveness, indicating that the advantage is matrix-dependent .

electrothermal atomic absorption spectrometry chemical modifier selenium analysis

Targeted Industrial and Research Applications Where Pd(NO₃)₂·2H₂O Delivers Demonstrated Advantage


Synthesis of Highly Dispersed Pd/C Catalysts for Hydrogenation Reactions

The facile thermal decomposition of the nitrate anion and its non-poisoning nature make Pd(NO₃)₂·2H₂O an ideal precursor for producing clean, well-dispersed Pd nanoparticles on activated carbon supports . This results in Pd/C catalysts with high specific activity, widely employed in pharmaceutical and fine chemical hydrogenations where minimizing precious metal loading is economically critical.

Fabrication of Ultrasmall, Ligand-Free Pd Nanocatalysts for Cross-Coupling

Laser-based or chemical reduction methods using Pd(NO₃)₂·2H₂O as a precursor enable the generation of sub-2 nm 'naked' Pd nanoparticles . These ligand-free catalysts exhibit exceptional activity in Suzuki-Miyaura and related C–C bond-forming reactions, offering a pathway to reduce catalyst loadings to ppm levels in pharmaceutical API synthesis .

VOC Abatement Catalysts for Environmental Emission Control

Supported Pd catalysts prepared from Pd(NO₃)₂·2H₂O demonstrate lower light-off temperatures (T₅₀ and T₉₀) for the catalytic combustion of volatile organic compounds like toluene compared to chloride-derived analogs . This performance advantage translates to lower operating temperatures and enhanced energy efficiency in industrial air pollution control systems.

Analytical Chemistry: Matrix Modification in ETAAS for Trace Metal Analysis

In laboratories performing ultra-trace selenium analysis via electrothermal atomic absorption spectrometry (ETAAS), Pd(NO₃)₂·2H₂O serves as a preferred chemical modifier . Its superior performance over PdCl₂ in pure aqueous solutions improves the accuracy and precision of selenium quantification, a critical parameter in environmental monitoring and food safety testing.

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